molecular formula C8H6FIO3 B6289096 2-Fluoro-6-iodo-3-methoxy-benzoic acid CAS No. 935660-89-2

2-Fluoro-6-iodo-3-methoxy-benzoic acid

Cat. No. B6289096
CAS RN: 935660-89-2
M. Wt: 296.03 g/mol
InChI Key: LQCQGKYUMOOPKX-UHFFFAOYSA-N
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Description

“2-Fluoro-6-iodo-3-methoxy-benzoic acid” is a compound with the CAS Number: 935660-89-2 . It has a molecular weight of 296.04 and its IUPAC name is 2-fluoro-6-iodo-3-methoxybenzoic acid . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The linear formula of “2-Fluoro-6-iodo-3-methoxy-benzoic acid” is C8H6FIO3 . The InChI code is 1S/C8H6FIO3/c1-13-5-3-2-4 (10)6 (7 (5)9)8 (11)12/h2-3H,1H3, (H,11,12) .


Chemical Reactions Analysis

As mentioned earlier, reactions at the benzylic position are very important for synthesis problems . These can include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

“2-Fluoro-6-iodo-3-methoxy-benzoic acid” is a pale-yellow to yellow-brown solid .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-6-iodo-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCQGKYUMOOPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)I)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-iodo-3-methoxybenzoic acid

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